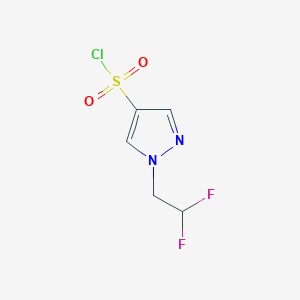

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Overview

Description

“1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2,2-difluoroethyl group and a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a 2,2-difluoroethyl group and a sulfonyl chloride group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive sulfonyl chloride group, which is commonly used in organic synthesis to introduce a sulfonyl group into a molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electronegative fluorine atoms in the 2,2-difluoroethyl group could influence the compound’s reactivity and polarity .Scientific Research Applications

1. Catalysis in Chemical Synthesis

The ionic liquid 1-sulfopyridinium chloride, related to pyrazole-4-sulfonyl chlorides, has been used as an efficient, homogeneous, and reusable catalyst. It facilitates the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through the tandem Knoevenagel–Michael reaction under mild conditions (Moosavi-Zare et al., 2013).

2. Synthesis of Heterocyclic Compounds

A sulfur-functionalized aminoacrolein derivative, related to pyrazole-4-sulfonyl chlorides, was utilized for synthesizing diverse heterocyclic compounds, including pyrazole-4-sulfonyl chlorides and sulfonyl fluorides, demonstrating their utility in medicinal chemistry (Tucker et al., 2015).

3. Multi-Gram Synthesis

A two-step method involving 2-(benzylthio)malonaldehyde enabled the efficient synthesis of various pyrazole-containing sulfonyl chlorides, which are not easily available through other methods (Sokolyuk et al., 2015).

4. Sulfonation of Amino Pyrazoles

Sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride has been studied, yielding new sulfonylated aminopyrazoles. These compounds were characterized using various spectroscopic techniques (Povarov et al., 2017).

5. Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of heterocyclic compounds, including those similar to pyrazole-4-sulfonyl chlorides, have been synthesized due to their potential as inhibitors of human carbonic anhydrases. These compounds have shown the ability to bind to the active sites of carbonic anhydrases and inhibit their activity (Komshina et al., 2020).

6. Application in Liquid Chromatography

Pyridine-3-sulfonyl chloride, closely related to pyrazole-4-sulfonyl chlorides, has been used as a derivatization reagent in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for enhancing the sensitivity of steroidal estrogens detection (Xu & Spink, 2008).

7. Synthesis of Fluorinated Polyamides

A new diamine containing pyridine and trifluoromethylphenyl groups, which are structurally similar to pyrazole-4-sulfonyl chlorides, was synthesized for preparing fluorinated polyamides. These polyamides exhibited properties such as high thermal stability, solubility in organic solvents, and low dielectric constants (Liu et al., 2013).

8. Insecticide Action Mechanism

Phenylpyrazole insecticides, structurally related to pyrazole-4-sulfonyl chlorides, target the GABA-gated chloride channel in insects. Studies have shown that these compounds are potent inhibitors of [3H]EBOB binding, indicating their action mechanism and potential for selective toxicity (Cole et al., 1993).

Mechanism of Action

Target of Action

Difluoroethylated aromatics, which this compound can be used to synthesize, are of great importance in medicinal chemistry .

Mode of Action

It’s known that difluoroethyl chloride, a similar compound, can be used as a difluoroalkylating reagent for the 1,1-difluoroethylation of arylboronic acids . This suggests that 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride might interact with its targets in a similar manner.

Result of Action

The compound’s potential use in the synthesis of difluoroethylated aromatics suggests it could have significant impacts in medicinal chemistry .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQMKTOAMCCPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)

![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)